molecular formula C8H9F2N B1442826 3-(Difluoromethyl)-2-methylaniline CAS No. 61708-25-6

3-(Difluoromethyl)-2-methylaniline

Cat. No.: B1442826
CAS No.: 61708-25-6
M. Wt: 157.16 g/mol
InChI Key: LXXWXYXPWXFTHQ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2-methylaniline is an organic compound characterized by the presence of a difluoromethyl group (-CF2H) and a methyl group (-CH3) attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(Difluoromethyl)-2-methylaniline plays a crucial role in biochemical reactions, particularly due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s difluoromethyl group is known to enhance its binding affinity to certain enzymes, thereby influencing their activity. For instance, it has been observed that this compound can interact with cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes depending on the specific isoform involved . Additionally, the compound’s interaction with proteins such as albumin can affect its distribution and bioavailability in biological systems .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can modulate the MAPK/ERK signaling pathway, leading to altered cell proliferation and differentiation . Furthermore, the compound has been found to affect the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the stability and degradation of the compound can influence its biological activity. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological effects . In vivo studies have indicated that the compound can undergo metabolic degradation, leading to the formation of inactive metabolites . Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhanced antioxidant activity and improved metabolic function . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with significant biological effects occurring only above a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The metabolic pathways of this compound also influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, such as albumin .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound has been found to localize to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to its intended site of action . The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic difluoromethylation of aniline derivatives using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide . The reaction conditions often include the use of a base like sodium bicarbonate (NaHCO3) and a photocatalyst such as Ir(ppy)3 under blue LED irradiation .

Industrial Production Methods

In industrial settings, the production of 3-(Difluoromethyl)-2-methylaniline may involve large-scale difluoromethylation processes. These processes utilize advanced difluoromethylating reagents and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-2-methylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-2-methylaniline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(difluoromethyl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5-6(8(9)10)3-2-4-7(5)11/h2-4,8H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXWXYXPWXFTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60708732
Record name 3-(Difluoromethyl)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60708732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61708-25-6
Record name 3-(Difluoromethyl)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60708732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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